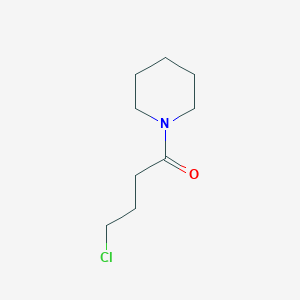

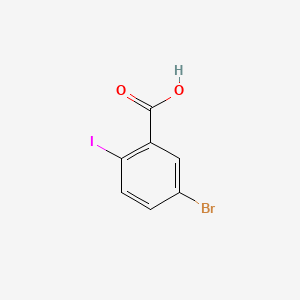

![molecular formula C6H16N2O B1267896 2-[(2-氨基-2-甲基丙基)氨基]乙醇 CAS No. 68750-16-3](/img/structure/B1267896.png)

2-[(2-氨基-2-甲基丙基)氨基]乙醇

描述

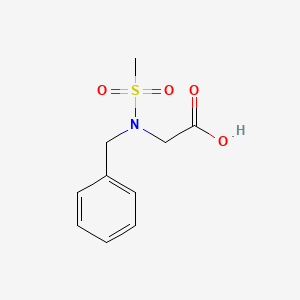

“2-[(2-Amino-2-methylpropyl)amino]ethanol” is a chemical compound with the molecular formula C6H16N2O . It has an average mass of 132.204 Da and a monoisotopic mass of 132.126266 Da . This compound is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-2-methylpropyl)amino]ethanol” can be represented by the canonical SMILES notation: CC©(CNCCO)N . The InChI representation is InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Amino-2-methylpropyl)amino]ethanol” include a molecular weight of 132.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 132.126263138 g/mol and the monoisotopic mass is 132.126263138 g/mol . The topological polar surface area is 58.3 Ų .科学研究应用

Application in Chemical Engineering

Summary of the Application

“2-[(2-Amino-2-methylpropyl)amino]ethanol” (AEEA) is used in the field of chemical engineering, specifically in the process of carbon dioxide (CO2) capture . AEEA is a linear diamine with a primary and secondary amine groups, in addition to a hydroxyl group . It’s used as a reactive compound to remove acidic gases in various industries such as synthetic ammonia plants, fossil-fuel-fired power plants, steel production, chemical, petrochemical, and the cement industries .

Methods of Application

The reaction kinetics of AEEA in aqueous and non-aqueous solutions were measured using the stopped-flow technique . The observed pseudo-first-order rate constants for the reaction between CO2 and AEEA were measured in an aqueous system at 298, 303, 308, and 313 K, and in non-aqueous systems of methanol and ethanol at 293, 298, 303, and 308 K .

Results and Outcomes

The reaction rate of CO2 in the aqueous-AEEA system was found to be much faster than in methanol or ethanol . The reaction rate constant of CO2 in aqueous-AEEA was double that in aqueous-MEA, and the difference increased with an increase in concentration . All reaction orders were practically unity . With a higher capacity for carbon dioxide and a higher reaction rate, AEEA could have been a good substitute to MEA if not for its high thermal degradation .

Application in the Production of Ester Compounds

Summary of the Application

“2-[(2-Amino-2-methylpropyl)amino]ethanol” can be used to produce ester compounds, specifically "Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate (ester)" . This compound has a molecular weight of 236.3101 .

Methods of Application

The specific methods of application or experimental procedures for producing this ester compound were not found in the available resources.

Results and Outcomes

The outcome of this application is the production of the ester compound "Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate (ester)" .

Application in Industrial Settings

Summary of the Application

“2-[(1-methylpropyl)amino]ethanol”, also known as Alpamine® N41, is used in industrial settings . It is mainly used in water-based paints, metal working fluid, and hydraulic fluids .

Results and Outcomes

The primary routes of industrial exposure of the substance are skin contact and inhalation . It is a corrosive product and is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

2-[(2-amino-2-methylpropyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDKOOAJXTXCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280630 | |

| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-2-methylpropyl)amino]ethanol | |

CAS RN |

68750-16-3 | |

| Record name | NSC17714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

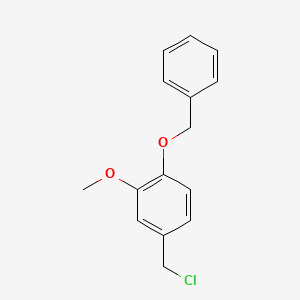

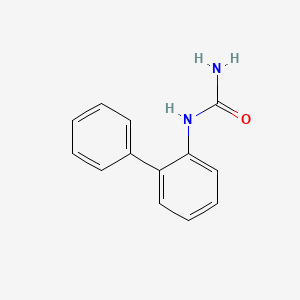

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

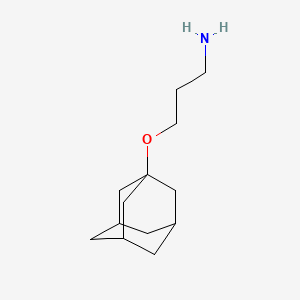

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)